Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . Its molecular weight is 254.37 .
Synthesis Analysis
The synthesis of “tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” involves the addition of wet Pd/C into tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in THF solution. The reaction is stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is represented by the empirical formula C14H26N2O2 .Physical and Chemical Properties Analysis
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” has a melting point of 0°C, a boiling point of 0°C, and a density of 1.05 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Complex Molecules
One of the applications of related compounds includes the stereoselective synthesis of key intermediates for pharmacologically important molecules. For example, the stereoselective synthesis of (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, a critical intermediate for the synthesis of (±)-perhydrohistrionicotoxin, has been achieved through a conjugate addition reaction. This synthesis illustrates the utility of tert-butyl azaspirocycles in constructing complex molecular architectures with defined stereochemistry (Ibuka et al., 1982).
Protective Group Chemistry
The chemical also finds application in the development of novel reagents for the protection of amines. For instance, tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD) has been described as a new reagent for preparing N-Boc-amino acids. This reagent offers advantages in terms of stability and yield over traditional methods, providing a valuable tool for peptide synthesis and modification without racemization (Rao et al., 2017).
Safety Evaluation in Food Contact Materials
Another aspect of research involving similar compounds is their safety evaluation for use in food contact materials. A scientific opinion by EFSA on the safety of 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane concluded that its use as a stabilizer in polyolefins for food contact is not of safety concern under specified conditions (Flavourings, 2012).
Polymer Stabilization
Research into polymer stabilization has also highlighted the utility of spirocyclic compounds. Studies have shown that certain spirocyclic antioxidants exhibit synergistic effects with thiopropionate type antioxidants, enhancing the stability and longevity of polymers (Yachigo et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(10-12-18)7-5-13(17-4)6-8-16/h13,17H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJLCYMKPXERHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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